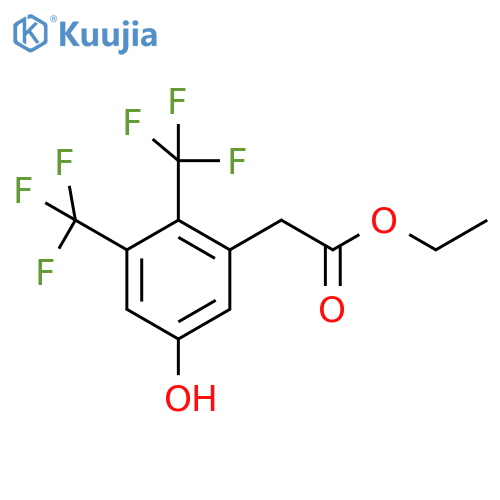

Cas no 1804891-42-6 (Ethyl 2,3-bis(trifluoromethyl)-5-hydroxyphenylacetate)

1804891-42-6 structure

商品名:Ethyl 2,3-bis(trifluoromethyl)-5-hydroxyphenylacetate

CAS番号:1804891-42-6

MF:C12H10F6O3

メガワット:316.19642496109

CID:4962488

Ethyl 2,3-bis(trifluoromethyl)-5-hydroxyphenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2,3-bis(trifluoromethyl)-5-hydroxyphenylacetate

-

- インチ: 1S/C12H10F6O3/c1-2-21-9(20)4-6-3-7(19)5-8(11(13,14)15)10(6)12(16,17)18/h3,5,19H,2,4H2,1H3

- InChIKey: OJPQRPAMFKDYPU-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C(F)(F)F)=CC(=CC=1CC(=O)OCC)O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 365

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 46.5

Ethyl 2,3-bis(trifluoromethyl)-5-hydroxyphenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014003965-1g |

Ethyl 2,3-bis(trifluoromethyl)-5-hydroxyphenylacetate |

1804891-42-6 | 97% | 1g |

1,504.90 USD | 2021-06-22 |

Ethyl 2,3-bis(trifluoromethyl)-5-hydroxyphenylacetate 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

1804891-42-6 (Ethyl 2,3-bis(trifluoromethyl)-5-hydroxyphenylacetate) 関連製品

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 57707-64-9(2-azidoacetonitrile)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬